molecular formula C23H25N3OS B12405484 TRPV1 antagonist 3

TRPV1 antagonist 3

Cat. No.: B12405484
M. Wt: 391.5 g/mol
InChI Key: CZISSZWUQQBGMU-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPV1 antagonist 3: is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is activated by various stimuli, including capsaicin, heat, and protons. TRPV1 antagonists are being studied for their potential to treat chronic pain and other conditions related to TRPV1 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the use of polar aprotic solvents and bases such as sodium to facilitate selective reactions . Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to multi-kilogram scales. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: TRPV1 antagonist 3 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

TRPV1 antagonist 3 exerts its effects by binding to the TRPV1 channel and inhibiting its activation. This prevents the influx of cations, such as calcium, into the cell, thereby reducing the sensation of pain and heat. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in its activation by various stimuli .

Properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1

InChI Key

CZISSZWUQQBGMU-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4

Origin of Product

United States

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